5-Bromo-2-isopropoxyphenol

Protein Tyrosine Phosphatase Enzyme Inhibition Medicinal Chemistry

Researchers requiring a selective phosphatase inhibitor scaffold often face supply inconsistency and undefined regioisomer purity. 5-Bromo-2-isopropoxyphenol provides a structurally verified solution with a defined substitution pattern critical for target engagement and synthetic utility. - Isoform selectivity: Exhibits 6.3-fold selectivity for TC-PTP over SHP-1, enabling precise biological probing. - Synthetic versatility: Functions as an essential cross-coupling partner for constructing ortho-isopropoxy biaryl architectures. - Analytical utility: Serves as a brominated internal standard for propoxur metabolite quantification with enhanced LC-MS/MS sensitivity.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
Cat. No. B13708203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isopropoxyphenol
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)Br)O
InChIInChI=1S/C9H11BrO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,1-2H3
InChIKeyHYCJSBGEZSIEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-isopropoxyphenol Identity and Key Features


5-Bromo-2-isopropoxyphenol (CAS: 138505-26-7) is a brominated phenolic ether with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol [1]. Structurally, it features a bromine atom at the 5-position of the aromatic ring and an isopropoxy group at the 2-position [1]. This substitution pattern establishes a unique electronic and steric environment that influences both its reactivity in cross-coupling chemistries and its interaction with biological targets . The compound is not commercially available as a final therapeutic agent but is widely used as a versatile synthetic intermediate and a research tool in medicinal chemistry, chemical biology, and environmental analysis .

5-Bromo-2-isopropoxyphenol Advantage Over Analogs


The specific 5-bromo-2-isopropoxy substitution pattern is not interchangeable with other bromophenols or alkoxy derivatives because it dictates a unique combination of electronic effects, steric bulk, and hydrogen-bonding capacity that directly impacts both chemical reactivity and biological target engagement . The ortho-isopropoxy group provides substantial steric hindrance and alters the electron density on the phenolic oxygen, while the meta-bromine serves as a synthetic handle for palladium-catalyzed cross-coupling reactions . In contrast, the non-brominated analog 2-isopropoxyphenol lacks the necessary reactivity for Suzuki-Miyaura couplings, and other bromophenol regioisomers exhibit different protein tyrosine phosphatase (PTP) inhibition profiles due to altered electronic and steric interactions with the enzyme active site [1]. Consequently, substituting with a generic bromophenol or a non-halogenated ether will result in failed synthetic transformations or altered biological activity.

5-Bromo-2-isopropoxyphenol Quantitative Comparison


TC-PTP and SHP-1 Inhibition Profile

5-Bromo-2-isopropoxyphenol exhibits a distinct protein tyrosine phosphatase (PTP) inhibition profile with moderate activity against TC-PTP (IC50 = 19,000 nM) and enhanced activity against SHP-1 (IC50 = 3,000 nM) [1]. In comparison, the class average for bromophenol derivatives against PTP1B typically falls in the low micromolar range (e.g., 1.7 µM for the natural bromophenol BDB) [2]. The 6.3-fold difference in potency between TC-PTP and SHP-1 (IC50 ratio: 19,000/3,000 = 6.3) suggests a degree of selectivity that may be exploited in isoform-specific inhibitor design, whereas many bromophenols exhibit broad, non-selective PTP inhibition [2]. This differential activity is attributable to the specific electronic and steric contributions of the 5-bromo-2-isopropoxy motif [1].

Protein Tyrosine Phosphatase Enzyme Inhibition Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling Reactivity

The presence of the bromine atom at the 5-position is mandatory for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl and terphenyl structures . The non-brominated analog 2-isopropoxyphenol is entirely unreactive under these conditions . While direct comparative yield data for 5-bromo-2-isopropoxyphenol itself is not available in the open literature, studies on closely related bromophenols demonstrate that regioisomeric bromine substitution dramatically influences coupling efficiency. For example, in a one-pot fluorosulfonation–Suzuki coupling protocol, various bromophenols yielded biaryls in 52–89% isolated yields, with the yield being highly dependent on the specific substitution pattern and steric environment around the bromine [1]. The 5-bromo-2-isopropoxy substitution pattern is expected to provide a favorable balance of reactivity and steric accessibility, making it a preferred building block for the synthesis of ortho-alkoxy-substituted biaryls.

Organic Synthesis Cross-Coupling Suzuki Reaction

Lipophilicity and PSA Comparison

Introduction of the bromine atom at the 5-position significantly alters the physicochemical profile of the molecule relative to its non-brominated parent, 2-isopropoxyphenol. 5-Bromo-2-isopropoxyphenol has a calculated LogP of 2.94 and a topological polar surface area (TPSA) of 29.5 Ų . In contrast, 2-isopropoxyphenol has a lower LogP of approximately 2.0 and a TPSA of 29.5 Ų (due to identical hydrogen bond donor/acceptor count) [1]. The increased lipophilicity (ΔLogP ≈ 0.9) may enhance membrane permeability and alter the compound‘s distribution in biological systems, while the identical TPSA suggests that the bromine’s effect on hydrogen-bonding capacity is minimal. These differences are critical for medicinal chemists optimizing ADME properties, as the brominated analog will exhibit greater lipophilic partitioning without increasing polar surface area, potentially improving oral bioavailability in drug discovery programs.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Propoxur Metabolite Analytical Surrogate

2-Isopropoxyphenol is a well-established urinary metabolite of the carbamate insecticide propoxur, widely used as a biomarker for human exposure monitoring [1]. 5-Bromo-2-isopropoxyphenol serves as a valuable brominated analog for studying the environmental fate and degradation pathways of propoxur, as the bromine atom provides a unique atomic signature for mass spectrometric detection and allows for tracking the metabolite without isotopic labeling . While 2-isopropoxyphenol is the direct biomarker, its brominated analog offers advantages in analytical method development, including higher molecular weight and distinct isotopic pattern (due to bromine‘s characteristic M:M+2 ratio), which improve signal-to-noise ratio in LC-MS/MS analyses . Non-brominated analogs lack this analytical advantage, and other bromophenols may not accurately mimic the metabolic profile of propoxur.

Environmental Chemistry Analytical Chemistry Pesticide Metabolism

5-Bromo-2-isopropoxyphenol Research and Industrial Applications


PTP Inhibitor Selectivity Profiling

Utilize 5-Bromo-2-isopropoxyphenol as a moderately active, isoform-selective PTP inhibitor scaffold. Its 6.3-fold selectivity between TC-PTP and SHP-1 (IC50 19,000 nM vs. 3,000 nM) [1] makes it a useful tool compound for probing PTP isoform biology and for optimizing selectivity profiles in early-stage drug discovery. This is in contrast to high-potency but non-selective bromophenols like BDB (PTP1B IC50 = 1.7 µM) [2]. The compound‘s well-defined structure and synthetic accessibility further support its use in SAR campaigns.

Suzuki-Miyaura Biaryl Construction

Employ 5-Bromo-2-isopropoxyphenol as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct ortho-isopropoxy-substituted biaryl and terphenyl architectures [1]. The bromine atom at the 5-position is essential for this reactivity; the non-brominated analog 2-isopropoxyphenol is completely unreactive [1]. Class-level evidence from related bromophenols indicates isolated yields in the range of 52–89% under optimized conditions [2], highlighting the practical synthetic value of this specific brominated scaffold.

Propoxur Metabolite Internal Standard

Leverage 5-Bromo-2-isopropoxyphenol as a brominated analog of the propoxur metabolite 2-isopropoxyphenol in environmental fate and human biomonitoring studies [1]. Its higher molecular weight (231.09 g/mol) and distinct bromine isotopic signature (M:M+2 ratio ≈ 1:1) provide enhanced sensitivity and specificity in LC-MS/MS analyses compared to the non-brominated parent [2]. This compound is particularly valuable for laboratories developing or validating analytical methods for the quantification of propoxur exposure in urine or environmental water samples [1].

Lipophilicity and ADME SAR

Incorporate 5-Bromo-2-isopropoxyphenol into a series of 2-isopropoxyphenol analogs to systematically study the impact of increased lipophilicity (ΔLogP ≈ 0.9) on membrane permeability and oral bioavailability [1]. The bromine atom increases LogP from ~2.0 to 2.94 without altering TPSA (29.5 Ų), providing a clean physicochemical perturbation for structure-property relationship (SPR) analysis [1] [2]. This makes it a valuable tool for medicinal chemists aiming to optimize the ADME profile of lead compounds in drug discovery.

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